3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound (CAS: 1353988-18-7, Ref: 10-F081084) is a piperidine derivative featuring a benzyl ester group, a cyclopropylamine side chain, and a 2-aminoethyl moiety.
Properties
IUPAC Name |
benzyl 3-[[2-aminoethyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-10-12-21(18-8-9-18)13-17-7-4-11-22(14-17)19(23)24-15-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZBRZLVQXIWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN(CCN)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, a synthetic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{22}N_{2}O_{2}
- Molecular Weight : 262.35 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds with structural similarities to the target compound have shown effectiveness against various bacterial strains. In particular, piperidine derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| Piperidine Derivative A | 0.0039 | S. aureus |
| Piperidine Derivative B | 0.025 | E. coli |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity due to the presence of the piperidine ring and amino groups. Similar compounds have been noted for their interactions with neurotransmitter systems, particularly in modulating GABAergic and glutamatergic pathways, which are crucial in treating neurological disorders .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to the target structure have been found to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain signaling .
- Receptor Modulation : The structural features allow for interaction with various receptors, including metabotropic glutamate receptors, which are implicated in neurodegenerative diseases .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to neuroprotection and overall cellular health.
Study 1: Antimicrobial Efficacy
A study evaluated a series of piperidine derivatives for their antimicrobial efficacy against a panel of bacteria. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with specific substitutions yielding MIC values that suggest strong antibacterial properties .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar piperidine compounds in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could reduce cell death and promote survival pathways in neuronal cells, highlighting their potential therapeutic applications in neurodegenerative conditions .
Scientific Research Applications
The compound 3-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
The compound is characterized by its unique structural features, which include a piperidine ring, an aminoethyl side chain, and a cyclopropyl group. Its molecular formula is , and it exhibits properties that are conducive to biological activity.
Neuropharmacology
The compound has been studied for its potential as a neurotransmitter modulator. Its structural similarity to known neurotransmitter agents suggests that it may interact with various receptors in the central nervous system. Research indicates that compounds with piperidine and cyclopropyl groups can influence neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders such as depression and anxiety .
Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds, highlighting the role of piperidine derivatives in inhibiting tumor growth. The benzyl ester moiety may enhance lipophilicity, improving cellular uptake and bioavailability. Preliminary data suggest that compounds with this structure exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action .
Antimicrobial Properties
Research has indicated that piperidine derivatives possess antimicrobial activity. The incorporation of the cyclopropyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics. Studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:
- Formation of the Piperidine Ring : Utilizing cyclization reactions to form the piperidine backbone.
- Introduction of Functional Groups : Employing amination and alkylation techniques to introduce aminoethyl and cyclopropyl groups.
- Esterification : Converting the carboxylic acid to a benzyl ester through standard esterification methods.
Case Study 1: Neurotransmitter Modulation
A study published in Bioorganic & Medicinal Chemistry Letters examined the effects of similar piperidine derivatives on AMPA receptors, revealing that modifications can significantly enhance receptor binding affinity . This suggests that this compound may also exhibit similar properties.
Case Study 2: Anticancer Evaluation
In an investigation reported by European Journal of Medicinal Chemistry, a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted structure-activity relationships (SAR) that could be informative for optimizing the synthesis of our target compound for enhanced anticancer efficacy .
Case Study 3: Antimicrobial Testing
A recent article in Journal of Antimicrobial Chemotherapy showcased the antimicrobial activity of piperidine derivatives against resistant bacterial strains. The findings support the hypothesis that our compound could serve as a lead structure for developing novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound belongs to a family of piperidine-carboxylic acid benzyl esters with variations in aminoalkyl substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Cyclopropyl vs. Alkyl Groups: The cyclopropyl group in the parent compound introduces steric hindrance and rigidity, which may enhance binding to hydrophobic pockets in biological targets compared to ethyl or methyl analogs. For example, in A2A adenosine receptor agonists (e.g., ATL313), cyclopropyl-containing analogs exhibit higher potency (EC₅₀ = 0.43 nM) than ethylcarboxamide derivatives (EC₅₀ = 3.5 nM) . Ethyl and methyl analogs (e.g., CAS: 1353967-39-1 and 1353955-37-9) show slightly higher or lower molecular weights, respectively, which could influence solubility and metabolic stability .
Positional Isomerism :
- The 4-position analog (CAS: 1353954-89-8) may exhibit altered receptor interaction due to spatial differences in the piperidine ring, though direct activity data is unavailable .
Enantiomeric Differences :
- The (R)-enantiomer (CAS: 1353995-49-9) could display distinct pharmacokinetic or binding profiles compared to the parent compound, as chirality often affects drug-receptor interactions .
Amino Acid Modifications: The branched amino acid substituent in CAS: 1354026-90-6 increases molecular weight and may reduce blood-brain barrier penetration due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
